molecular formula C10H15BrClNO B1607946 N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride CAS No. 869949-75-7

N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride

Cat. No. B1607946
M. Wt: 280.59 g/mol
InChI Key: NPAAWUSEDXSKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1049784-01-1 . It has a molecular weight of 280.59 and its IUPAC name is N-(5-bromo-2-methoxybenzyl)ethanamine hydrochloride . It is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of a bromo-dimethoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield the final product.


Molecular Structure Analysis

The molecular formula of “N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride” is C10H14BrNO.ClH . The InChI code is 1S/C10H14BrNO.ClH/c1-3-12-7-8-6-9 (11)4-5-10 (8)13-2;/h4-6,12H,3,7H2,1-2H3;1H .

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-3-12-7-8-6-9(11)4-5-10(8)13-2;/h4-6,12H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAAWUSEDXSKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386076
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride

CAS RN

869949-75-7
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride
Reactant of Route 4
N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.